1,3-Dimethoxypropane

Grignard reaction Ether cleavage Protecting group stability

Specify 1,3-dimethoxypropane where methoxy group donation is critical. Unlike 2,2-dimethoxypropane, this reagent undergoes controlled ether cleavage under Grignard conditions, providing a predictable 2 mol methoxy/mol source for downstream functionalization. Pharmaceutical manufacturers: ensure ≤10 ppm carbonyl impurities. Density 0.86 g/mL and BP 106°C define a narrow operational window for continuous flow and LLE. Verify purity ≥98% (GC).

Molecular Formula C5H12O2
Molecular Weight 104.15 g/mol
CAS No. 17081-21-9
Cat. No. B095874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethoxypropane
CAS17081-21-9
Molecular FormulaC5H12O2
Molecular Weight104.15 g/mol
Structural Identifiers
SMILESCOCCCOC
InChIInChI=1S/C5H12O2/c1-6-4-3-5-7-2/h3-5H2,1-2H3
InChIKeyUUAMLBIYJDPGFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dimethoxypropane (CAS 17081-21-9): Verified Specifications and Industrial Procurement Baseline


1,3-Dimethoxypropane (CAS 17081-21-9, C5H12O2, MW 104.15) is a liquid dimethyl acetal ether widely utilized in organic synthesis. As supplied commercially, its purity is typically >98.0% (GC) , and it is characterized by a boiling point of 106 °C and a density of 0.86 g/mL at 20/20 °C . It functions as a protecting group precursor and serves as a key reagent for the formation of dimethyl acetals to safeguard carbonyl and alcohol functionalities during multi-step syntheses .

1,3-Dimethoxypropane Procurement: Why Generic Substitution Risks Reaction Failure


Generic substitution of 1,3-dimethoxypropane with other in-class diethers, such as 2,2-dimethoxypropane (DMP) or 1,1,3-trimethoxypropane, is scientifically unsound due to profound differences in reactivity and stability under reaction conditions. While DMP is an effective water scavenger that quantitatively generates acetone and methanol upon acid-catalyzed hydrolysis [1], 1,3-dimethoxypropane can undergo unexpected ether bond cleavage under Grignard conditions, yielding methoxy fragments that alter reaction stoichiometry and product distribution [2]. Furthermore, rate constants for gas-phase reactions with OH radicals differ by an order of magnitude between structurally related diethers, underscoring that even minor constitutional isomerism translates to significant kinetic differences [3]. These mechanistic divergences confirm that 1,3-dimethoxypropane cannot be reliably substituted without rigorous re-optimization of reaction parameters.

1,3-Dimethoxypropane: Quantitative Comparator Evidence for Scientific Selection


1,3-Dimethoxypropane vs. 2,2-Dimethoxypropane (DMP): Divergent Reactivity Under Grignard Conditions

While 2,2-dimethoxypropane (DMP) is commonly employed as a water scavenger due to its predictable hydrolysis to acetone and methanol [1], 1,3-dimethoxypropane exhibits a distinct and unexpected reactivity profile under Grignard-Wurtz conditions. In the presence of magnesium chloride and a Grignard reagent, 1,3-dimethoxypropane undergoes ether bond cleavage, generating approximately 2 moles of methoxy groups per mole of 1,3-dimethoxypropane [2]. In contrast, DMP is not known to undergo this specific cleavage pathway under analogous conditions. This mechanistic divergence is critical for process chemists: substitution of 1,3-dimethoxypropane with DMP in reactions sensitive to methoxy nucleophiles would fundamentally alter reaction outcomes.

Grignard reaction Ether cleavage Protecting group stability

Physical Property Differentiation: 1,3-Dimethoxypropane vs. 1,1,3-Trimethoxypropane

Substitution with a homologous trimethoxy compound alters key physical properties that govern handling, storage, and reaction media compatibility. 1,3-Dimethoxypropane (C5H12O2, MW 104.15) exhibits a density of 0.86 g/mL at 20/20 °C and a boiling point of 106 °C . In contrast, 1,1,3-trimethoxypropane (C6H14O3, MW 134.17) displays a density of 0.942 g/mL at 25 °C and a boiling point of 45-46 °C at 17 mmHg [1]. This 9.5% increase in density and the need for reduced pressure to achieve comparable volatility directly impact solvent selection, azeotrope formation, and safety handling protocols. Furthermore, 1,3-dimethoxypropane has a flash point of 8 °C, requiring strict flammable liquid management .

Physical properties Density Boiling point

Gas-Phase Reactivity Trends: 1,3-Dimethoxypropane's Class-Specific Kinetic Behavior

Class-level inference from gas-phase kinetic studies reveals that constitutional isomerism among dimethoxypropanes dictates reaction rates with hydroxyl radicals. At 298 K, 1,2-dimethoxypropane exhibits a rate constant of (14.3 ± 1.5) × 10⁻¹² cm³ molecule⁻¹ s⁻¹, while the more structurally hindered 2,2-dimethoxypropane reacts at (3.9 ± 0.2) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ [1]. Although direct data for 1,3-dimethoxypropane is not available, the factor of ~3.7 difference between the 1,2- and 2,2-isomers strongly implies that the 1,3-isomer will possess its own unique rate constant, distinct from both. This class-level trend underscores that no two dimethoxypropanes can be assumed to exhibit identical reactivity in oxidative or radical-mediated environments.

OH radical kinetics Atmospheric chemistry Rate constant

Synthesis Purity: 1,3-Dimethoxypropane Achieves Carbonyl-Free Product Streams

In a patented synthetic procedure for 1,3-dimethoxypropane from 3-methoxy-1-propanol, the use of sulfuric acid and water at 220 °C for 10 hours yields 1,3-dimethoxypropane with no detectable carbonyl impurities such as acrolein, 3-allyloxy-1-propionaldehyde, or 3-hydroxy-1-propionaldehyde at a GC detection limit of ≤10 ppm . In contrast, many alternative diether syntheses from alcohols under acidic conditions can generate trace aldehydes via elimination pathways. For procurement teams, this patent-defined purity profile translates to a known, quantifiable advantage: 1,3-dimethoxypropane can be specified to have ≤10 ppm carbonyl contaminants, whereas generic suppliers may not provide this level of analytical verification.

Synthesis Purity Carbonyl impurity

1,3-Dimethoxypropane: High-Value Application Scenarios Derived from Quantitative Evidence


Grignard Reaction Component Requiring Methoxy Group Incorporation

When a synthetic sequence demands the in situ generation of methoxy nucleophiles or the controlled cleavage of ether bonds under Grignard conditions, 1,3-dimethoxypropane is uniquely suited. Unlike 2,2-dimethoxypropane, which primarily acts as a water scavenger without methoxy donation, 1,3-dimethoxypropane's quantifiable cleavage (approx. 2 mol methoxy per mol compound) provides a predictable source of methoxy groups for downstream functionalization [1]. This makes it the reagent of choice for preparing methoxy-functionalized Grignard adducts or for studying ether cleavage mechanisms in organometallic chemistry.

Synthesis of High-Purity Pharmaceuticals Requiring Stringent Carbonyl Specifications

Pharmaceutical manufacturers requiring diethyl acetal or dimethyl acetal protecting groups with ultra-low carbonyl impurity levels (≤10 ppm) should prioritize 1,3-dimethoxypropane sourced from verified synthetic routes. As demonstrated in the patent literature, optimized synthesis conditions yield 1,3-dimethoxypropane free of detectable acrolein and other aldehydes . This ensures that the reagent does not introduce unwanted carbonyl functionality that could react with sensitive drug substance intermediates or poison metal catalysts. Procurement teams can leverage this specification to qualify suppliers and reduce the need for additional in-house purification.

Physical Property-Dependent Reactions: Distillation and Biphasic Systems

For processes where solvent density and boiling point dictate reaction outcome—such as continuous flow distillation or liquid-liquid extractions—1,3-dimethoxypropane's specific density (0.86 g/mL) and boiling point (106 °C) provide a defined operational window that differs from heavier trimethoxy analogs (e.g., 1,1,3-trimethoxypropane, density 0.942 g/mL) [2]. This property differentiation allows formulators to fine-tune azeotrope composition, reflux temperature, and phase separation behavior. Attempting to substitute a trimethoxy analog would require re-engineering of the entire thermal and mass transfer design.

Atmospheric Chemistry Studies of Aliphatic Diethers

Researchers investigating the atmospheric fate of volatile organic compounds (VOCs) should select 1,3-dimethoxypropane for its distinct kinetic profile as an OH radical reactant. Although its exact rate constant remains to be measured, the class-level trend among dimethoxypropane isomers (1,2- vs. 2,2-) demonstrates a factor of ~3.7 difference in reactivity [3]. Using 1,3-dimethoxypropane ensures that experimental data accurately reflects the atmospheric lifetime of the 1,3-isomer, which cannot be approximated by data from its 1,2- or 2,2-counterparts. This is essential for accurate environmental risk assessment and regulatory reporting.

Technical Documentation Hub

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